molecular formula C27H27N3O4S2 B12129599 6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12129599
M. Wt: 521.7 g/mol
InChI Key: ZXZQHGMYGDPMJO-KQWNVCNZSA-N
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Description

This compound belongs to the rhodanine-thiazolidinone hybrid family, characterized by a Z-configured exocyclic double bond connecting a pyrazole-substituted aryl group to a 4-oxo-2-thioxothiazolidinone core. Its structure includes a 4-methoxy-2-methylphenyl group on the pyrazole ring, which may improve metabolic stability and target affinity compared to simpler analogs. The compound’s design aligns with strategies to optimize pharmacokinetic properties while retaining bioactivity in antimicrobial, antidiabetic, or anti-inflammatory contexts .

Properties

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

6-[(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C27H27N3O4S2/c1-18-15-21(34-2)12-13-22(18)25-19(17-30(28-25)20-9-5-3-6-10-20)16-23-26(33)29(27(35)36-23)14-8-4-7-11-24(31)32/h3,5-6,9-10,12-13,15-17H,4,7-8,11,14H2,1-2H3,(H,31,32)/b23-16-

InChI Key

ZXZQHGMYGDPMJO-KQWNVCNZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves multiple steps, including the formation of the pyrazole and thiazolidine rings, followed by their coupling with the hexanoic acid chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions, including the formation of thiazolidinone derivatives and subsequent modifications to introduce various functional groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Research has indicated that compounds similar to 6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that these compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This inhibition can potentially lead to reduced inflammation in conditions such as arthritis and asthma .

Anticancer Potential

The compound's structural features also position it as a candidate for anticancer drug development. Preliminary studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects. The presence of the pyrazole moiety is particularly noteworthy, as pyrazole derivatives have been extensively studied for their anticancer activities .

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

  • Thiazolidinones as Anticancer Agents : A study demonstrated that thiazolidinone derivatives could inhibit tumor growth in various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Activity : Another research focused on a related compound that exhibited potent anti-inflammatory effects in animal models of inflammation. This study highlighted the potential for developing new therapeutics for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazolidine rings may play a crucial role in binding to these targets, while the hexanoic acid chain may influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogs include substitutions on the pyrazole ring, modifications to the thiazolidinone core, and alterations in the carboxylic acid side chain. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight Key Features Biological Activity Reference
Target Compound Thiazolidinone-pyrazole hybrid 4-Methoxy-2-methylphenyl, phenyl, hexanoic acid ~555.6 (estimated) Enhanced solubility from hexanoic acid; Z-configuration ensures planar geometry Not explicitly reported (analogs show antimicrobial/antihyperglycemic activity)
(6-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid) Same core 2-Chlorobenzyloxy-phenyl, hexanoic acid 618.16 Higher molecular weight due to Cl; reduced solubility vs. methoxy analogs Antimicrobial (inferred from structural similarity to )
(2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) Thiazolidinone-pyrazole hybrid 4-Ethoxy-2-methylphenyl, acetic acid ~493.5 (estimated) Shorter chain reduces solubility; ethoxy group may alter metabolism Antihyperglycemic (analogous to )
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Thiazolidinone-indole hybrid Indole, 3-hydroxyphenyl ~379.4 Smaller size; indole moiety enhances lipophilicity Antibacterial/antifungal (MIC: 2–8 µg/mL)

Physicochemical Properties

  • Solubility: The hexanoic acid chain in the target compound improves aqueous solubility (>50 µg/mL predicted) compared to acetic acid analogs () or indole derivatives () .
  • LogP : Estimated LogP ~3.5 (moderate lipophilicity), balancing membrane permeability and solubility. Chlorine-substituted analogs () have higher LogP (~4.2), risking toxicity .

Biological Activity

The compound 6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic molecule that exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. The structure includes a thiazolidinone ring, a pyrazole moiety, and a hexanoic acid side chain. The molecular formula is C25H30N3O4SC_{25}H_{30}N_3O_4S with a molecular weight of 494.65 g/mol.

PropertyValue
Molecular FormulaC25H30N3O4SC_{25}H_{30}N_3O_4S
Molecular Weight494.65 g/mol
IUPAC Name6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The proposed mechanisms include:

1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes, thereby blocking substrate access or altering enzyme conformation.

2. Receptor Modulation: It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

3. Antioxidant Activity: The presence of thiazolidinone and pyrazole functionalities suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to 6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

In vitro studies indicated that the IC50 values for these compounds ranged from 20 to 30 μM, demonstrating potent inhibitory effects on tumor cell growth compared to standard chemotherapeutics like paclitaxel .

2. Anti-inflammatory Properties

Thiazolidinones are known for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in animal models of arthritis and other inflammatory diseases . This activity is attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

3. Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that 6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yyl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y]hexanoic acid could be explored further for potential use in treating infections .

Case Studies

A recent study synthesized a series of thiazolidinone derivatives similar to 6-[...hexanoic acid] and evaluated their biological activities:

Study Findings:

  • Compound Synthesis: Various derivatives were synthesized through multi-step reactions involving pyrazole formation and thiazolidinone core assembly.
  • Biological Evaluation: The synthesized compounds were tested for anticancer activity against MDA-MB-231 cells, showing promising results with several compounds exhibiting IC50 values below 30 μM.
  • Structure–Activity Relationship (SAR): Analysis indicated that the presence of electron-withdrawing groups enhanced cytotoxicity, suggesting modifications to improve efficacy .

Q & A

Q. Basic Research Focus

  • FTIR : Confirm the presence of C=O (1690–1710 cm⁻¹), C=S (1250–1270 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
  • ¹H NMR : The exocyclic double bond’s Z-configuration is confirmed by a deshielded vinyl proton signal at δ 7.8–8.2 ppm (coupling constant J = 10–12 Hz) .
  • MS : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ at m/z 509.1234) .

What strategies resolve discrepancies between computational predictions and experimental data on tautomerism/stereochemistry?

Q. Advanced Research Focus

  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .
  • Dynamic NMR : Monitors temperature-dependent chemical shifts to identify equilibrium between tautomers .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental IR/NMR data to validate dominant tautomers .

What in vitro assays evaluate antimicrobial/antioxidant potential, and how are controls validated?

Q. Basic Research Focus

  • Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Antioxidant assays : DPPH radical scavenging (IC₅₀) compared to ascorbic acid .
    Validation : Ensure positive controls show >90% inhibition at tested concentrations to confirm assay reliability .

How can solubility challenges in biological testing be addressed without compromising stability?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) to enhance aqueous solubility while avoiding precipitation .
  • Prodrug design : Esterify the hexanoic acid moiety to improve lipophilicity, followed by enzymatic hydrolysis in vivo .

What computational methods elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina identifies binding poses in enzymatic targets (e.g., COX-2 or DHFR), with binding energies < −8.0 kcal/mol indicating strong affinity .
  • MD simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories, focusing on RMSD (<2.0 Å) and hydrogen bond retention .

How should stability studies under varying pH/temperature conditions be designed for SAR analysis?

Q. Advanced Research Focus

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, monitoring degradation via HPLC .
  • Thermal stability : Heat samples to 60°C for 48h; >90% recovery indicates suitability for long-term SAR studies .

What analytical approaches differentiate isomeric byproducts from cyclocondensation?

Q. Advanced Research Focus

  • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to separate isomers with retention time differences >2 min .
  • 2D NMR (NOESY) : Detect spatial proximity between the pyrazole methyl group and thiazolidinone protons to confirm regiochemistry .

How can SAR studies optimize the hexanoic acid side chain while preserving pharmacophore integrity?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute hexanoic acid with tetrazolyl or sulfonamide groups to enhance bioavailability while retaining hydrogen-bonding capacity .
  • Alkyl chain truncation : Synthesize analogs with C3–C8 chains to identify optimal length for target engagement .

What protocol modifications are needed to adapt literature methods for synthesizing this multi-substituted derivative?

Q. Advanced Research Focus

  • Steric hindrance mitigation : Use microwave-assisted synthesis (80°C, 30 min) to improve reactivity of bulky aryl groups .
  • Protecting groups : Temporarily protect the hexanoic acid moiety with tert-butyl esters during pyrazole-thiazolidinone coupling .

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